REACTION_SMILES
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[CH2:1]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[CH:9]1[CH2:10][CH2:11][c:12]2[c:13]1[nH:14][c:15]([C:17](=[O:18])[O:19][CH2:20][CH3:21])[cH:16]2.[Na+:23].[OH-:22]>>[CH2:1]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[CH:9]1[CH2:10][CH2:11][c:12]2[c:13]1[nH:14][c:15]([C:17](=[O:18])[OH:19])[cH:16]2
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Name
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Type
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product
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Smiles
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O=C(O)c1cc2c([nH]1)C(CCc1ccccc1)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |